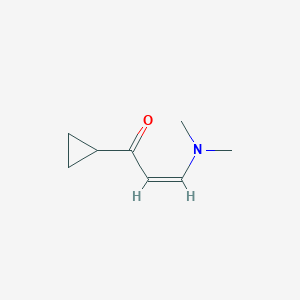
N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
Vue d'ensemble
Description
N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, commonly known as BHAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. BHAA is a derivative of acrylamide and belongs to the class of cyanoacrylamides.
Mécanisme D'action
The mechanism of action of BHAA is not fully understood. However, it is believed that BHAA binds to biological molecules through hydrogen bonding and hydrophobic interactions. BHAA has been found to bind to the active site of enzymes, leading to the inhibition of enzyme activity. BHAA has also been shown to induce conformational changes in proteins, leading to altered protein function.
Biochemical and Physiological Effects:
BHAA has been found to have various biochemical and physiological effects. In vitro studies have shown that BHAA inhibits the activity of several enzymes, including carbonic anhydrase and cholinesterase. BHAA has also been found to induce apoptosis in cancer cells. In vivo studies have shown that BHAA has neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BHAA has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized in large quantities. BHAA is also highly selective for certain biological molecules, making it a useful tool for studying protein-protein and protein-DNA interactions. However, BHAA has certain limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, BHAA can be toxic at high concentrations, and its effects on living organisms are not well studied.
Orientations Futures
There are several future directions for BHAA research. One potential application of BHAA is in the development of new fluorescent probes for detecting biological molecules. BHAA can also be modified to improve its selectivity and reduce its toxicity. Additionally, BHAA can be used as a starting point for the synthesis of new compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of BHAA and its effects on living organisms.
Conclusion:
In conclusion, BHAA is a synthetic compound that has gained significant attention in the field of scientific research. BHAA has shown promising results in various scientific research applications, including as a fluorescent probe for detecting biological molecules and as a sensor for detecting metal ions. BHAA has several advantages for lab experiments, including its stability and selectivity. However, BHAA also has certain limitations, including its toxicity at high concentrations. Future research on BHAA is needed to fully understand its mechanism of action and potential applications in various biological and medical fields.
Applications De Recherche Scientifique
BHAA has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for detecting biological molecules. BHAA has been found to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein and protein-DNA interactions. BHAA has also been used as a sensor for detecting metal ions, such as copper and iron, in biological samples.
Propriétés
IUPAC Name |
(Z)-N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-4-15-5-9-18(10-6-15)22-20(24)17(14-21)13-16-7-11-19(23)12-8-16/h5-13,23H,2-4H2,1H3,(H,22,24)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLVQOHSAZXPRW-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4678009.png)
![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)


![ethyl 4-(4-chlorobenzyl)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4678037.png)
![dimethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4678044.png)
![ethyl 5-benzyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4678047.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B4678066.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![7-(3-methoxypropyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4678108.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4678115.png)
![6-bromo-2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4678127.png)